molecular formula C21H15NO3 B5910261 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one

1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one

Cat. No. B5910261
M. Wt: 329.3 g/mol
InChI Key: BEZJGFOFZTUKKT-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as NBD-Cl, is a fluorescent probe used in biochemical and physiological research. This compound has a unique structure that allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems.

Scientific Research Applications

1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It is commonly used as a fluorescent probe to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can also be used to measure enzyme activity by monitoring changes in fluorescence intensity. In addition, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is used in fluorescence microscopy to visualize cellular structures and processes.

Mechanism of Action

The mechanism of action of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the binding of the compound to biomolecules, such as proteins and lipids. The fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one allow for the detection of these biomolecules in biological systems. When 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one binds to a biomolecule, its fluorescence properties change, allowing for the detection of the bound biomolecule.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one does not interfere with the function of proteins or enzymes, making it an ideal tool for studying these biomolecules. However, it is important to note that high concentrations of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can cause cytotoxicity in some cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is its versatility in research applications. It can be used to study a wide range of biological systems, from protein-protein interactions to cellular processes. Additionally, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is relatively easy to use and has a low cost compared to other fluorescent probes.
However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments. One limitation is that it requires a certain level of expertise to use effectively. Additionally, the fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can be affected by environmental factors, such as pH and temperature. Therefore, careful calibration is required to obtain accurate results.

Future Directions

There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research. One direction is the development of new methods for protein labeling and detection using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. Another direction is the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in high-throughput screening assays for drug discovery. Additionally, there is potential for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, or 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, is a versatile fluorescent probe used in scientific research. Its unique structure allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems. The synthesis method for 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is well-established, and it has been validated by several studies. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It has minimal biochemical and physiological effects on biological systems, making it an ideal tool for studying biomolecules. However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments, and careful calibration is required to obtain accurate results. There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research, and it is likely to continue to be a valuable tool in the field of biochemistry and physiology.

Synthesis Methods

The synthesis of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain a high yield of pure 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. This synthesis method has been validated by several studies, and it is widely used in the production of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one for research purposes.

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-21(15-8-16-6-13-20(14-7-16)22(24)25)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZJGFOFZTUKKT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one

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